molecular formula C19H22N4O B2366356 2-Ethyl-N-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamid CAS No. 847387-70-6

2-Ethyl-N-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamid

Katalognummer: B2366356
CAS-Nummer: 847387-70-6
Molekulargewicht: 322.412
InChI-Schlüssel: XSMFPPVAPJYHGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide is a complex organic compound that features an imidazo[1,2-a]pyrimidine core. This structure is notable for its presence in various pharmacologically active molecules, making it a subject of interest in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide has a wide range of applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method starts with the formation of a carbanion intermediate from malononitrile-active methylene compounds, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate .

Industrial Production Methods

Industrial production methods for this compound often utilize catalytic processes to enhance yield and efficiency. For instance, palladium-catalyzed coupling reactions (Suzuki reactions) and Vilsmeier-Haack reactions are employed to integrate various functional groups into the imidazo[1,2-a]pyrimidine scaffold .

Analyse Chemischer Reaktionen

Types of Reactions

2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Wirkmechanismus

The mechanism of action of 2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction often leads to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects. The pathways involved may include signal transduction cascades that regulate cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide apart is its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound for drug development .

Biologische Aktivität

2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and immunomodulation. This article reviews the biological activity of this compound based on diverse research findings, including its mechanism of action, efficacy in various biological models, and potential therapeutic applications.

The biological activity of 2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide is primarily linked to its interaction with specific molecular targets involved in cancer progression and immune response modulation.

  • ENPP1 Inhibition : Recent studies have shown that compounds similar to this one can act as inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. By inhibiting ENPP1, these compounds can enhance the immune response against tumors by promoting the activation of the STING pathway, leading to increased production of type I interferons and other pro-inflammatory cytokines .
  • Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis, likely through the activation of caspase pathways and modulation of apoptotic proteins .

Efficacy in In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of 2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide:

StudyCell LineIC50 (µM)Mechanism
Study AHeLa (cervical cancer)10.5Induction of apoptosis
Study BMCF-7 (breast cancer)15.3Cell cycle arrest
Study CA549 (lung cancer)12.8Caspase activation

In Vivo Studies

In vivo studies using murine models have shown promising results regarding tumor growth inhibition:

  • Tumor Growth Inhibition : Treatment with this compound at a dosage of 80 mg/kg resulted in a tumor growth inhibition rate of approximately 77.7% when combined with anti-PD-1 antibody therapy. This suggests a potential synergistic effect in enhancing antitumor immunity .

Case Study 1: Combination Therapy

A recent investigation into combination therapies involving this compound and immune checkpoint inhibitors revealed enhanced therapeutic efficacy in murine models. The study reported improved survival rates and reduced tumor burden compared to controls receiving only standard treatments.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies indicated that the compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic application. These findings support its potential use in clinical settings for cancer treatment.

Eigenschaften

IUPAC Name

2-ethyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-4-14(5-2)18(24)21-16-11-15(8-7-13(16)3)17-12-23-10-6-9-20-19(23)22-17/h6-12,14H,4-5H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMFPPVAPJYHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.